molecular formula C12H12N2 B181566 1,2,3,4-Tetrahydrophenazine CAS No. 4829-73-6

1,2,3,4-Tetrahydrophenazine

Cat. No.: B181566
CAS No.: 4829-73-6
M. Wt: 184.24 g/mol
InChI Key: IMSHIOJKUPGIOQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrophenazine is an organic compound with the molecular formula C12H12N2. It is a solid, typically appearing as brown crystals. This compound is part of the phenazine family, which is known for its diverse range of biological properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

The synthesis of 1,2,3,4-tetrahydrophenazine can be achieved through several methods:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

1,2,3,4-Tetrahydrophenazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1,2,3,4-Tetrahydrophenazine can be compared with other phenazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

1,2,3,4-tetrahydrophenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSHIOJKUPGIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3N=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284709
Record name 1,2,3,4-Tetrahydrophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4829-73-6
Record name NSC38590
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetrahydrophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of 1,2,3,4-Tetrahydrophenazine?

A1: this compound (C12H12N2) is a heterocyclic organic compound. Its structure consists of a phenazine core with a partially saturated cyclohexane ring.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided abstracts, several studies utilized techniques like UV-Vis spectroscopy, IR spectroscopy, 1H NMR, and 13C NMR to characterize this compound and its derivatives. [ [], [] ]

Q3: How does the structure of this compound influence its reactivity?

A3: The presence of the partially saturated cyclohexane ring in this compound plays a crucial role in its reactivity. For instance, it can undergo dehydrogenation reactions to form fully aromatic phenazine derivatives. [ [], [] ]

Q4: Can you elaborate on the synthesis of this compound derivatives?

A4: Several synthetic routes have been explored, including:

  • Condensation Reactions: 1,2-diaminobenzenes react with β-keto sulfoxides to yield this compound derivatives. This method allows for the introduction of various substituents on the phenazine ring system. [ [] ]
  • Diels-Alder Cycloaddition: This approach utilizes the reaction of C60 with appropriately substituted quinoxaline derivatives, such as 6-chloro-2,3-bis(bromomethyl)-quinoxaline, to synthesize derivatives like 7-chloro-[1,2,3,4]-tetrahydrophenazine-[2,3]-fullerene C60. [ [] ]

Q5: What are the potential applications of this compound derivatives in material science?

A5: Derivatives like 6,9‐bis(2,3‐dihydrothieno[3,4‐b][1,4]dioxin‐5‐yl)‐1,2,3,4‐tetrahydrophenazine (EBE) are being explored for their electrochromic properties. These properties make them promising candidates for applications in electrochromic devices, such as displays and smart windows. [ [] ]

Q6: Are there any computational studies on this compound derivatives?

A6: Yes, semiempirical calculations, such as AM1, have been employed to understand the electronic properties and predict the photoinduced electron transfer behavior of this compound-containing systems. [ [] ]

Q7: What is known about the crystal structure of this compound?

A7: X-ray crystallography studies on this compound 5,10-dioxide revealed that the molecule possesses a twofold axis and a mirror plane of symmetry. The crystal packing is stabilized by weak intermolecular π–π stacking interactions. [ [] ]

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